molecular formula C24H28ClN5O5 B554434 Z-Arg-Amc HCl CAS No. 70375-22-3

Z-Arg-Amc HCl

Cat. No.: B554434
CAS No.: 70375-22-3
M. Wt: 502.0 g/mol
InChI Key: JYWCRDUTYUBXOL-FYZYNONXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Z-Arg-Amc HCl (benzoyl-arginine-7-amino-4-methylcoumarin hydrochloride) is a fluorogenic peptide substrate widely used in enzymatic assays to study protease activity. Its structure consists of a benzoyl (Bz) group, an arginine residue, and the fluorophore 7-amino-4-methylcoumarin (AMC), linked via an amide bond. Key properties include:

  • Molecular Formula: C23H26ClN5O4
  • Molecular Weight: 435.4 g/mol
  • Storage: 2–8°C
  • Purity: ≥95% or 98%
  • CAS Numbers: 102601-21-8 and 83701-04-6 .

The AMC moiety fluoresces upon cleavage by proteases, making this compound a critical tool for real-time monitoring of enzymatic activity, particularly for trypsin-like proteases that hydrolyze after arginine residues.

Properties

IUPAC Name

benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O5.ClH/c1-15-12-21(30)34-20-13-17(9-10-18(15)20)28-22(31)19(8-5-11-27-23(25)26)29-24(32)33-14-16-6-3-2-4-7-16;/h2-4,6-7,9-10,12-13,19H,5,8,11,14H2,1H3,(H,28,31)(H,29,32)(H4,25,26,27);1H/t19-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYWCRDUTYUBXOL-FYZYNONXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClN5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30220638
Record name Benzyl (S)-(4-(amidinoamino)-1-(((4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino)carbonyl)butyl)carbamate monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30220638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70375-22-3
Record name Carbamic acid, [(1S)-4-[(aminoiminomethyl)amino]-1-[[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino]carbonyl]butyl]-, phenylmethyl ester, monohydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70375-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl (S)-(4-(amidinoamino)-1-(((4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino)carbonyl)butyl)carbamate monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070375223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzyl (S)-(4-(amidinoamino)-1-(((4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino)carbonyl)butyl)carbamate monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30220638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl (S)-[4-(amidinoamino)-1-[[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino]carbonyl]butyl]carbamate monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.067.784
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

This compound is typically synthesized using Fmoc (fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) chemistry. The sequence-specific assembly begins with the attachment of the C-terminal 7-amino-4-methylcoumarin (AMC) group to a resin, followed by sequential coupling of L-arginine and benzyloxycarbonyl (Z) protecting groups. After cleavage from the resin, the product is treated with hydrochloric acid to form the hydrochloride salt.

Key Reaction Conditions:

  • Coupling Reagents: HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DCC (dicyclohexylcarbodiimide).

  • Solvent System: Dimethylformamide (DMF) or dichloromethane (DCM).

  • Deprotection: Piperidine for Fmoc removal; trifluoroacetic acid (TFA) for Boc cleavage.

Solution-Phase Synthesis

Alternative methods involve solution-phase coupling of Z-Arg-OH with AMC in the presence of activating agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The reaction is monitored via thin-layer chromatography (TLC), and the hydrochloride salt is precipitated using anhydrous HCl in diethyl ether.

Purification and Characterization

Chromatographic Purification

Crude this compound is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column. A gradient of acetonitrile (10–90%) in 0.1% TFA/water achieves baseline separation, with detection at 280 nm (AMC absorbance).

Example Purification Parameters:

ParameterValue
ColumnC18, 250 × 4.6 mm, 5 μm
Flow Rate1.0 mL/min
Gradient Time30 min
Retention Time12.5 min

Analytical Validation

  • Mass Spectrometry (MS): ESI-MS confirms the molecular ion at m/z 599.09 [M+H]⁺, consistent with the formula C₂₉H₃₄N₆O₆·HCl.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR (DMSO-d₆) shows peaks at δ 8.2 (AMC aromatic protons), δ 7.3–7.5 (Z-group benzyl protons), and δ 4.5 (arginine α-proton).

Biochemical Applications and Enzyme Specificity

This compound serves as a substrate for thrombin, plasmin, and hookworm-derived aspartyl proteases. Hydrolysis of the Arg-AMC bond releases fluorescent AMC (λₑₓ = 380 nm, λₑₘ = 460 nm), enabling real-time enzyme kinetics.

Enzymatic Assay Conditions

EnzymeBuffer (pH)Km (μM)Vmax (nmol/min/mg)
ThrombinTris 7.412.545.8
Necator americanusCitrate 6.58.228.3

Data derived from fluorometric assays using 10 μM this compound.

Inhibitor Studies

Pepstatin A, an aspartyl protease inhibitor, reduces Necator americanus larval penetration through skin by 85% when this compound is used as the substrate.

FormSolventTemperatureStability Period
Lyophilized PowderNone-20°C6 months
Stock SolutionDMSO-20°C1 month

Challenges and Optimization Strategies

Solubility Limitations

This compound exhibits limited aqueous solubility (2.1 mg/mL in PBS), necessitating DMSO stock solutions for in vitro assays. Sonication at 37°C improves dissolution.

Scale-Up Considerations

Industrial-scale synthesis employs continuous-flow reactors to enhance yield (>85%) and reduce reagent waste. Process analytical technology (PAT) monitors coupling efficiency in real time .

Chemical Reactions Analysis

Enzymatic Hydrolysis Mechanism

Z-Arg-AMC HCl undergoes selective cleavage by proteolytic enzymes via hydrolysis of the amide bond between arginine and the AMC moiety . The reaction follows first-order kinetics under saturating substrate conditions:

Z Arg AMCProteaseZ Arg+AMC\text{Z Arg AMC}\xrightarrow{\text{Protease}}\text{Z Arg}+\text{AMC}

The released AMC exhibits fluorescence at 440-460 nm upon excitation at 340-360 nm , enabling real-time monitoring of enzyme activity .

Enzyme Specificity and Reaction Parameters

This compound demonstrates broad reactivity with serine proteases and cysteine proteases , including:

EnzymeOptimal pHKmK_m (μM)VmaxV_{max} (μM/min)
Trypsin7.5–8.515.2 ± 1.80.85 ± 0.12
Cathepsin B4.5–5.58.7 ± 0.90.63 ± 0.08
Cathepsin H6.0–7.012.4 ± 1.50.72 ± 0.10

Data derived from fluorometric assays under standardized buffer conditions .

Key factors influencing reaction rates :

  • pH : Cathepsin B activity peaks at acidic pH (4.5–5.5), while trypsin prefers neutral conditions (7.5–8.5) .

  • Temperature : Reactions typically occur at 37°C, with a 2.5-fold reduction in activity at 25°C .

  • Inhibitors : E-64 (10 μM) reduces cathepsin-mediated hydrolysis by >95% .

Reaction Kinetics and Fluorescence Quantification

The hydrolysis reaction follows Michaelis-Menten kinetics:

v=Vmax[S]Km+[S]v=\frac{V_{max}[S]}{K_m+[S]}

Experimental protocol :

  • Prepare substrate solution (50 μM this compound in assay buffer with 1% DMSO).

  • Initiate reaction by adding enzyme (e.g., 0.1 U/mL trypsin).

  • Monitor fluorescence (ex: 368 nm, em: 467 nm) for 30 min .

Example kinetic parameters for recombinant cathepsin L :

  • Km=5.71×106MK_m=5.71\times 10^{-6}\,\text{M}

  • Vmax=0.6μM minV_{max}=0.6\,\mu \text{M min} at 37°C, pH 5.5 .

Competitive Inhibition Studies

This compound serves as a tool to characterize protease inhibitors. The Cheng-Prusoff equation calculates inhibitor constants:

Ki=IC501+[S]0KmK_i=\frac{IC_{50}}{1+\frac{[S]_0}{K_m}}

For example, a macrocyclic inhibitor with IC50=12nMIC_{50}=12\,\text{nM} against thrombin yields Ki=3.2nMK_i=3.2\,\text{nM} using [S]0=50μM[S]_0=50\,\mu \text{M} and Km=15.2μMK_m=15.2\,\mu \text{M} .

Scientific Research Applications

Z-(L-Arg)-AMC (hydrochloride) is widely used in scientific research, particularly in the following fields:

    Chemistry: As a substrate in enzymatic assays to study the activity of proteases and other enzymes.

    Biology: In cell biology to investigate protein degradation pathways and enzyme kinetics.

    Medicine: In drug discovery and development to screen for potential inhibitors of proteases.

    Industry: In the production of diagnostic kits and research reagents

Mechanism of Action

The mechanism of action of Z-(L-Arg)-AMC (hydrochloride) involves its use as a substrate for proteases. When the compound is cleaved by a protease, it releases 7-amino-4-methylcoumarin, which fluoresces under UV light. This fluorescence can be measured to determine the activity of the protease. The molecular targets include various proteases, and the pathways involved are related to protein degradation and regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Z-Val-Val-Arg-AMC

Z-Val-Val-Arg-AMC (Z-VVR-AMC) is a tripeptide substrate featuring valine-valine-arginine (VVR) residues and the same AMC fluorophore. Structural and functional contrasts are highlighted below:

Property Z-Arg-Amc HCl Z-Val-Val-Arg-AMC
Peptide Sequence Bz-Arg-AMC Z-Val-Val-Arg-AMC
Molecular Complexity Single arginine residue Tripeptide (VVR) with extended recognition
Target Enzymes Trypsin-like proteases Proteases requiring VVR motifs (e.g., thrombin, factor Xa)
Storage 2–8°C Not specified in evidence
CAS Number 102601-21-8 / 83701-04-6 Not provided

Functional Implications

  • This compound : Optimized for broad-spectrum detection of arginine-specific proteases. Its shorter sequence allows rapid cleavage but may lack specificity for complex enzymatic targets .
  • Z-Val-Val-Arg-AMC : The extended VVR sequence enhances specificity for proteases involved in coagulation or cellular signaling, such as thrombin, which recognizes valine-rich motifs .

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Formula Molecular Weight Purity Storage
This compound C23H26ClN5O4 435.4 ≥95% 2–8°C
Z-Val-Val-Arg-AMC Not provided Not provided Not specified Not specified

Stability and Handling Considerations

  • This compound : Stable at 2–8°C but may degrade under prolonged heat or incompatible conditions (e.g., exposure to strong oxidizers or metals) .
  • General Guidelines : Hydrochloride-containing compounds like this compound require rigorous temperature control to prevent decomposition and ensure assay reproducibility .

Biological Activity

Z-Arg-Amc HCl, also known as Z-Arg-Arg-7-amido-4-methylcoumarin hydrochloride, is a fluorogenic substrate specifically designed for the lysosomal cysteine protease cathepsin B. This compound is notable for its role in various biological processes, particularly in cancer research and neurological studies. The following sections will explore its chemical properties, biological activity, and relevant research findings.

This compound has the following chemical characteristics:

PropertyDetails
CAS Number 88937-61-5
Molecular Formula C₃₀H₃₉N₉O₆
Molecular Weight 621.69 g/mol
Density 1.41 g/cm³
Purity >96%
Storage -20 °C or below

This compound functions as a substrate for cathepsin B, which is involved in intracellular protein degradation. Upon cleavage by cathepsin B, it releases the fluorescent compound 7-amido-4-methylcoumarin (AMC), allowing for quantification of enzyme activity through fluorescence measurement. This property makes it particularly useful in assays to measure cathepsin B activity in various biological samples.

Role in Cancer Research

Research indicates that cathepsin B plays a crucial role in tumor progression and metastasis. Studies have demonstrated that this compound can be used to assess cathepsin B activity in cancer cell lines. For instance, a study showed that higher levels of cathepsin B activity were detected in transformed human cancer cell lines compared to normal endothelial cells, indicating its potential as a biomarker for cancer progression .

Neurological Implications

Cathepsin B has been implicated in various neurological disorders, including Alzheimer's disease and traumatic brain injury. Elevated levels of cathepsin B are associated with neurodegenerative processes. This compound's ability to penetrate the blood-brain barrier makes it a valuable tool for studying these conditions .

Case Studies and Research Findings

  • Tumor Progression Study : A study utilized this compound to evaluate cathepsin B activity across different cell lines. It was found that inhibition of cathepsin B using selective inhibitors significantly reduced AMC release, demonstrating the compound's effectiveness in studying proteolytic activity related to tumor invasiveness .
  • Neurodegeneration Research : In research focusing on Alzheimer's disease, this compound was employed to quantify cathepsin B activity in neuronal cells. The findings suggested that modulation of cathepsin B could influence neurodegenerative pathways, highlighting its potential as a therapeutic target .
  • Fluorescent Assay Development : A microplate assay developed for measuring cathepsin B activity used this compound as a substrate. This assay provided insights into the enzyme's role in cancer biology and facilitated high-throughput screening of potential inhibitors .

Q & A

Basic Research Questions

Q. What are the standard analytical methods for validating the purity and stability of Z-Arg-Amc HCl in experimental settings?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) is commonly used to assess purity, while mass spectrometry (MS) confirms molecular integrity. Stability studies should include accelerated degradation tests under varying pH, temperature, and light exposure, with periodic sampling for analysis. Ensure calibration against certified reference materials .

Q. How can researchers design a reproducible synthesis protocol for this compound?

  • Methodological Answer : Start with a literature review to identify established peptide coupling methods (e.g., solid-phase synthesis or Fmoc/t-Bu strategies). Optimize reaction conditions (solvent, temperature, coupling agents) using design-of-experiment (DoE) approaches. Validate each step via thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy. Document deviations and failure modes systematically .

Q. What are the critical parameters for optimizing this compound as a fluorogenic substrate in protease assays?

  • Methodological Answer : Key factors include substrate concentration (Km determination), buffer composition (pH, ionic strength), and detection sensitivity (e.g., fluorescence excitation/emission wavelengths). Perform kinetic assays under steady-state conditions and validate with positive/negative controls (e.g., protease inhibitors). Use Michaelis-Menten analysis to derive catalytic efficiency .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported enzyme inhibition constants (Ki) for this compound across studies?

  • Methodological Answer : Conduct a meta-analysis to identify variables causing discrepancies (e.g., assay temperature, enzyme source, or buffer systems). Reproduce experiments under standardized conditions, using a single batch of enzyme and substrate. Apply statistical tools (e.g., ANOVA or Bayesian inference) to quantify variability. Cross-reference with structural studies (e.g., X-ray crystallography) to assess binding mode consistency .

Q. What strategies are effective for elucidating the metabolic fate of this compound in cellular models?

  • Methodological Answer : Use isotopic labeling (e.g., ¹³C or ¹⁵N) to track metabolic pathways. Combine liquid chromatography-tandem mass spectrometry (LC-MS/MS) with metabolomics workflows to identify degradation products. Validate findings using CRISPR-edited cell lines lacking specific proteases or transporters. Compare results across multiple cell types to rule out model-specific artifacts .

Q. How can researchers design a robust structure-activity relationship (SAR) study for this compound derivatives?

  • Methodological Answer : Synthesize analogs with systematic modifications (e.g., Arg side chain truncation, Amc fluorophore substitution). Test each derivative in parallel assays for activity (e.g., protease inhibition) and off-target effects (e.g., cytotoxicity). Employ computational tools (molecular docking, QSAR models) to correlate structural features with functional outcomes. Prioritize compounds with >10-fold selectivity over related enzymes .

Methodological Best Practices

  • Literature Review : Use secondary databases (SciFinder, Reaxys) to identify primary sources, and critically evaluate study designs for biases (e.g., lack of controls or small sample sizes) .
  • Data Presentation : Follow ACS Style Guide standards for abstracts, ensuring clarity on objectives, methods, and conclusions. Use supplemental materials for raw datasets or extended protocols .
  • Reproducibility : Pre-register experimental protocols on platforms like Open Science Framework and include step-by-step troubleshooting guides in supplementary information .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Z-Arg-Amc HCl
Reactant of Route 2
Reactant of Route 2
Z-Arg-Amc HCl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.